molecular formula C15H18N4O3S B7430547 N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide

N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide

Cat. No.: B7430547
M. Wt: 334.4 g/mol
InChI Key: MCBMFWQPEIKYQY-UHFFFAOYSA-N
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Description

N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

CB-839 works by inhibiting the activity of glutaminase, which converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which enters the tricarboxylic acid cycle and generates energy for the cell. By inhibiting glutaminase, CB-839 reduces the availability of glutamate and α-ketoglutarate, leading to a decrease in energy production and cell proliferation. CB-839 has also been shown to induce cell death in cancer cells by activating the unfolded protein response and autophagy pathways.
Biochemical and Physiological Effects
CB-839 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, CB-839 reduces the levels of glutamate and α-ketoglutarate, leading to a decrease in energy production and cell proliferation. CB-839 also induces cell death in cancer cells by activating the unfolded protein response and autophagy pathways. In addition, CB-839 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of CB-839 is its specificity for glutaminase, which reduces the risk of off-target effects. CB-839 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of CB-839 is its poor solubility, which can make it difficult to administer in vivo. In addition, CB-839 has been shown to have limited efficacy as a single agent in some types of cancer, highlighting the need for combination therapies.

Future Directions

There are several future directions for the development of CB-839 as a therapeutic agent for cancer. One area of research is the identification of biomarkers that can predict response to CB-839. Another area of research is the development of combination therapies that can enhance the efficacy of CB-839. For example, CB-839 has been shown to enhance the efficacy of immune checkpoint inhibitors in preclinical models of cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CB-839 in humans.

Synthesis Methods

The synthesis of CB-839 involves the reaction of 4-(1,3-thiazol-2-yl)butan-1-amine with N-(4-(methoxyamino)-3-methoxyphenyl)carbamic acid tert-butyl ester. The reaction takes place in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide, and a base, such as triethylamine. The reaction mixture is then purified by column chromatography to obtain pure CB-839.

Scientific Research Applications

CB-839 has been extensively studied for its potential as a therapeutic agent for various types of cancer, including pancreatic cancer, non-small cell lung cancer, and acute myeloid leukemia. CB-839 works by inhibiting the activity of glutaminase, an enzyme that is overexpressed in many types of cancer cells. Glutaminase plays a crucial role in the metabolism of glutamine, which is essential for the growth and survival of cancer cells.

Properties

IUPAC Name

N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-22-12-9-10(5-6-11(12)19-15(16)21)18-13(20)3-2-4-14-17-7-8-23-14/h5-9H,2-4H2,1H3,(H,18,20)(H3,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBMFWQPEIKYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCCC2=NC=CS2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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